molecular formula C9H12N2O2 B2738896 Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate CAS No. 1263061-47-7

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate

Cat. No.: B2738896
CAS No.: 1263061-47-7
M. Wt: 180.207
InChI Key: YKVQAVZTWGTHAA-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate (CAS 1263061-47-7) is a high-value pyridine derivative supplied as a building block for pharmaceutical research and chemical synthesis. This compound features both an amino group and a methyl ester on its pyridine ring, making it a versatile intermediate for constructing more complex molecular architectures. With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol , it is characterized by a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, contributing to its moderate polarity . The specific substitution pattern of the 2,5-dimethylpyridine scaffold is of significant interest in medicinal chemistry. Research indicates that closely related 6-aminopyridine-3-carboxylate esters serve as critical precursors in the development of targeted therapies, such as Histone Deacetylase 3 (HDAC3) selective inhibitors for breast cancer research and glucokinase activators investigated for diabetes treatment . Furthermore, the 6-amino-2-pyridone core structure, accessible from derivatives of this compound, has demonstrated potent anti-cancer activity in preclinical studies against glioblastoma, liver, breast, and lung cancer cell lines, either alone or in combination with established clinical inhibitors . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

methyl 6-amino-2,5-dimethylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-4-7(9(12)13-3)6(2)11-8(5)10/h4H,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVQAVZTWGTHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1N)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-2,5-dimethylpyridine-3-carboxylate typically involves the reaction of 2,5-dimethylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group is converted into a methyl ester. The amino group is introduced through a subsequent amination reaction, often using ammonia or an amine derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

Scientific Research Applications

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-2,5-dimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on heterocyclic core, substituent patterns, and applications. Below is a comparative analysis using evidence-derived examples:

Compound Core Structure Substituents Molecular Weight Key Properties/Applications
Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate Pyridine 6-NH₂, 2,5-CH₃, 3-COOCH₃ ~194.22 (estimated) Likely intermediate for heterocyclic synthesis; ester group may enhance solubility .
6-Amino-2,3-dimethylquinoxaline Quinoxaline (benzopyrazine) 6-NH₂, 2,3-CH₃ ~175.21 Used in Gould-Jacobs reactions to synthesize tricyclic pyridoquinoxalines; bioactive potential .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Pyridine + benzodioxin 2-OCH₃, 3-NH-(aryl), 6-benzodioxin 391.46 Larger molecular weight; potential for receptor binding due to aromatic and amine groups .
6-Amino-2,3-hexanedione Linear diketone 6-NH₂, 2,3-ketones ~143.17 Unstable intermediate in fragrance biosynthesis; cyclizes to 2-acetyl-1-pyrroline (2AP) .

Biological Activity

Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2C_9H_{12}N_2O_2 and a molecular weight of approximately 180.207 g/mol. The compound features an amino group and a carboxylate functional group, which contribute to its reactivity and biological interactions. The structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated as a potential agent against various bacterial strains.
  • Anticancer Properties : The compound's ability to inhibit certain cancer cell lines has been explored. Its interaction with specific enzymes involved in cancer progression is a focus of ongoing research.

The biological activity of this compound is thought to be mediated through its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with these targets, while the pyridine ring participates in π-π interactions. This dual interaction may modulate the activity of proteins and other biomolecules, leading to various biological effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
  • Anticancer Activity : In vitro tests demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Further investigations are needed to elucidate the precise pathways involved in this activity.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Value
AntimicrobialE. coliInhibitionMIC = 50 µg/mL
AntimicrobialS. aureusInhibitionMIC = 50 µg/mL
AnticancerMCF-7 (Breast Cancer)Growth InhibitionIC50 = 25 µM
Interaction TypeMolecular TargetEffect
Hydrogen BondingEnzymesModulation of activity
π-π InteractionProteinsAltered binding affinity

Scientific Applications

This compound is being investigated for various applications:

  • Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer drugs.
  • Biochemical Probes : Used in studies to better understand enzyme mechanisms due to its ability to interact with active sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-amino-2,5-dimethylpyridine-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from substituted pyridine precursors. For example, analogous pyridine carboxylates are synthesized using lithium hydroxide monohydrate in tetrahydrofuran (THF)/water at 0°C to stabilize intermediates and prevent side reactions . Key steps include nucleophilic attack on electrophilic centers (e.g., carbonyl groups) and purification via column chromatography. Yield optimization focuses on controlling temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and purity. Mass spectrometry (MS) ensures correct molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). X-ray crystallography may resolve steric effects of the 2,5-dimethyl and 6-amino groups in the pyridine ring .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO, THF) and aqueous buffers at varying pH. Stability studies use accelerated degradation assays (e.g., heat, light, humidity exposure) monitored via HPLC. Pyridine derivatives generally degrade under prolonged UV exposure; thus, storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound in large-scale reactions?

  • Methodological Answer : Scale-up challenges include maintaining low temperatures during exothermic steps and minimizing byproducts. Flow chemistry systems enhance heat dissipation, while catalysts like HATU () improve coupling efficiency. Solvent optimization (e.g., replacing THF with acetonitrile) may reduce reaction times .

Q. What structure-activity relationships (SARs) are observed for this compound in antimicrobial assays?

  • Methodological Answer : Modifying substituents (e.g., replacing methyl groups with halogens or bulkier moieties) alters bioactivity. For example, fluorinated analogs () show enhanced β-galactosidase inhibition due to hydrophobic interactions. In vitro assays (e.g., p-nitrophenolate assays) quantify enzyme inhibition, while cytotoxicity is assessed via SRB assays .

Q. What advanced analytical techniques resolve impurities in this compound batches?

  • Methodological Answer : High-resolution LC-MS coupled with charged aerosol detection (CAD) identifies trace impurities. Derivatization reagents like DNPH () enhance detection of carbonyl-containing byproducts. Quantitative NMR (qNMR) with internal standards (e.g., TMSP) ensures purity >95% .

Q. How do steric and electronic effects of the 2,5-dimethyl groups influence reactivity in downstream modifications?

  • Methodological Answer : Steric hindrance from the 2,5-dimethyl groups slows electrophilic substitution at the 4-position. Computational modeling (DFT) predicts electron density distribution, guiding regioselective functionalization. Experimental validation uses kinetic studies with competing electrophiles (e.g., nitration vs. sulfonation) .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. efficacy) be reconciled in studies involving this compound?

  • Methodological Answer : Discrepancies arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) clarifies mechanisms. highlights the importance of hydrophobic substituent positioning in balancing activity and toxicity .

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